Propylhydrazine oxalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

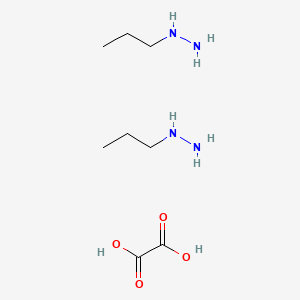

Structure

2D Structure

Properties

IUPAC Name |

oxalic acid;propylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2.C2H2O4/c1-2-3-5-4;3-1(4)2(5)6/h5H,2-4H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXLENZWWDUZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212817 | |

| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56884-75-4, 6340-91-6 | |

| Record name | Hydrazine, propyl-, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56884-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, propyl-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6340-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, propyl-, oxalate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylhydrazine oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, propyl-, ethanedioate (1:1) (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propylhydrazine Oxalate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern chemical synthesis and drug discovery, the utility of specialized reagents is paramount. Propylhydrazine, a versatile building block, is often utilized in its salt forms to improve handling and stability. This guide provides an in-depth exploration of propylhydrazine oxalate, a crystalline salt that combines the reactivity of the propylhydrazine moiety with the stabilizing effect of oxalic acid. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, structure, synthesis, and potential applications, grounded in established chemical principles.

Core Chemical Identity and Physicochemical Properties

This compound is an organic salt formed through the acid-base reaction between propylhydrazine and oxalic acid. This conversion to a salt form is a common strategy to transform a volatile and reactive liquid, such as propylhydrazine, into a more stable, crystalline solid that is easier to handle, store, and weigh accurately.

The fundamental chemical information for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 56884-75-4; 6340-91-6 | [1][2][3][4] |

| Molecular Formula | C₅H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2][3] |

| Appearance | Pale yellow or white crystalline powder | [3][5] |

| Melting Point | 172 - 174 °C | [3] |

| IUPAC Name | propylhydrazine;oxalic acid | [4][6] |

| Synonyms | N-Propylhydrazine oxalate, Propylhydrazinium oxalate | [5] |

| SMILES | CCCNN.O=C(O)C(O)=O | [2] |

Structural Elucidation

The structure of this compound is characterized by an ionic bond between the protonated propylhydrazinium cation and the oxalate anion. The propylhydrazinium cation possesses a terminal primary amine and a secondary amine, both of which are basic. In the presence of oxalic acid, a dicarboxylic acid, a proton transfer occurs to form the salt. The crystal lattice is stabilized by hydrogen bonding between the ammonium groups of the cation and the carboxylate groups of the anion.[7][8] This extensive hydrogen bonding network contributes to its crystalline nature and relatively high melting point.[7][9]

Caption: Ionic and hydrogen bonding in this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a straightforward acid-base neutralization reaction. The following protocol is adapted from established methods for the preparation of similar hydrazinium oxalate salts and is designed to ensure high purity and yield.[8]

Experimental Protocol

Materials:

-

Propylhydrazine

-

Oxalic acid dihydrate

-

Ethanol (absolute)

-

Diethyl ether

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution of Oxalic Acid: In a round-bottom flask, dissolve 1.0 equivalent of oxalic acid dihydrate in a minimal amount of a 1:1 ethanol/water mixture with gentle warming and stirring until a clear solution is obtained.

-

Cooling: Cool the oxalic acid solution to 0-5 °C in an ice bath. This step is critical to control the exothermic nature of the neutralization reaction and to promote the crystallization of the product.[8]

-

Addition of Propylhydrazine: Slowly add a solution of 1.0 equivalent of propylhydrazine in ethanol dropwise to the cold oxalic acid solution with vigorous stirring. The addition should be slow to prevent a rapid increase in temperature.

-

Crystallization: Upon addition of propylhydrazine, a white to pale yellow precipitate of this compound will form. Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

-

Isolation: Isolate the crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

-

Drying: Dry the purified this compound crystals under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.

Causality and Self-Validation:

-

The use of an ethanol/water mixture as the solvent for oxalic acid ensures its complete dissolution while also being a suitable medium for the subsequent precipitation of the less soluble salt.

-

The slow, dropwise addition of propylhydrazine at low temperatures is a key control point. It prevents the formation of impurities that could arise from localized heating and potential side reactions.

-

Washing with cold ethanol minimizes the loss of the product due to dissolution while effectively removing impurities. The final diethyl ether wash is a standard technique to displace the more polar ethanol and accelerate the drying process.

-

Drying under vacuum at a mild temperature is essential to remove residual solvents without causing thermal decomposition of the product. The stability of similar hydrazinium oxalates is known to be temperature-sensitive.[8]

Caption: Workflow for the synthesis of this compound.

Reactivity, Stability, and Handling

This compound is expected to exhibit the characteristic reactivity of both hydrazines and oxalates. The hydrazine moiety is nucleophilic and can participate in reactions such as the formation of hydrazones and pyrazoles.[9] It is also a reducing agent. The oxalate anion can act as a ligand for metal ions.[10]

Stability and Storage: As a salt, this compound is significantly more stable than free propylhydrazine. However, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[3][5] Like other hydrazine derivatives, it may be light-sensitive. Thermal decomposition studies on the related dihydrazinium oxalate show that it undergoes transformation upon heating, suggesting that this compound should be handled with thermal sensitivity in mind.[8]

Safety Precautions: Propylhydrazine and its salts are classified as hazardous substances. They are harmful if swallowed or in contact with skin.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Applications in Research and Development

While specific, large-scale industrial applications for this compound are not widely documented, its value lies in its utility as a research chemical and a building block in organic synthesis.

-

Heterocyclic Synthesis: The propylhydrazine moiety is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles and pyrazolines, which are important scaffolds in medicinal chemistry.[9] The oxalate salt form provides a stable and convenient source of propylhydrazine for these reactions.

-

Pharmaceutical Intermediate: Hydrazine derivatives are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). This compound can serve as a starting material or intermediate in the development of new drug candidates.[5]

-

Chemical Biology: Related hydrazine derivatives have been used to create chemical probes for activity-based protein profiling (ABPP), a powerful technique for studying enzyme function in complex biological systems. The nucleophilic nature of the hydrazine allows it to be used in the design of covalent probes.

Analytical Characterization

To ensure the purity and identity of synthesized or purchased this compound, a combination of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. A reversed-phase method with a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point. UV detection would be appropriate, as the oxalate component has a UV absorbance.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected absorptions include N-H stretches from the hydrazinium group, C-H stretches from the propyl group, and strong C=O and C-O stretches from the oxalate anion.[14][15]

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a chromatographic technique like GC or LC (GC-MS or LC-MS), can be used to determine the molecular weight of the propylhydrazine cation.[16]

References

- 1. calpaclab.com [calpaclab.com]

- 2. 56884-75-4|Propylhydrazine xoxalate|BLD Pharm [bldpharm.com]

- 3. citchem.com [citchem.com]

- 4. 56884-75-4 | Propylhydrazine xoxalate - AiFChem [aifchem.com]

- 5. This compound CAS # 56884-75-4 [tradingchem.com]

- 6. pschemicals.com [pschemicals.com]

- 7. scielo.org.za [scielo.org.za]

- 8. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 9. Butylhydrazine oxalate (6629-62-5) for sale [vulcanchem.com]

- 10. Oxalic_acid [chemeurope.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Dipropyl oxalate [webbook.nist.gov]

- 15. Dynamics of protonated oxalate from machine-learned simulations and experiment: infrared signatures, proton transfer dynamics and tunneling splittings - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. Butylhydrazine oxalate | C6H14N2O4 | CID 162021 - PubChem [pubchem.ncbi.nlm.nih.gov]

Propylhydrazine Oxalate (CAS 56884-75-4): A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of propylhydrazine oxalate (CAS No. 56884-75-4), tailored for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of facts to explain the underlying principles of its synthesis, characterization, and potential applications, grounded in established scientific literature.

Core Chemical Identity and Properties

This compound is the salt formed from the reaction of propylhydrazine, a mono-alkylated hydrazine derivative, and oxalic acid.[1] This salt form enhances the stability and handling properties of the reactive propylhydrazine base. Its core function in a research context is as a synthetic building block or a potential pharmacologically active agent, leveraging the reactivity of the hydrazine moiety.

| Property | Value | Source(s) |

| CAS Number | 56884-75-4 | [1][2] |

| Molecular Formula | C₅H₁₂N₂O₄ | [3][4] |

| Molecular Weight | 164.16 g/mol | [1][4] |

| IUPAC Name | propylhydrazine;oxalic acid | [1] |

| Synonyms | Propylhydrazinium oxalate, Ethanedioic acid;propylhydrazine | [1] |

| Appearance | Typically a solid | [5] |

| SMILES | NNCCC.O=C(O)C(O)=O | [4] |

Synthesis of this compound: A Validated Protocol

The synthesis of alkylhydrazine salts like this compound is a straightforward acid-base reaction. The following protocol is adapted from established methods for preparing hydrazinium oxalates, ensuring a high-purity product suitable for research applications.[6][7] The core principle is the protonation of the more basic terminal nitrogen of propylhydrazine by the carboxylic acid protons of oxalic acid.

Experimental Protocol: Synthesis

-

Reagent Preparation:

-

Prepare a 1 M solution of propylhydrazine in a suitable alcohol solvent (e.g., ethanol or a water-alcohol mixture). Causality: Using a solvent ensures a homogenous reaction medium and helps to control the reaction temperature.

-

Prepare a 1 M solution of oxalic acid dihydrate in the same solvent system. The 2:1 molar ratio of propylhydrazine to oxalic acid can be used to form the di-propylhydrazinium oxalate, though a 1:1 ratio is common for the mono-salt.[7] For this protocol, we will assume a 1:1 stoichiometry.

-

-

Reaction:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add the 1 M oxalic acid solution dropwise to the 1 M propylhydrazine solution. Causality: The reaction is exothermic; slow addition and cooling prevent excessive heat generation which could lead to side reactions or degradation.

-

Maintain the temperature of the reaction mixture below 25°C.[7]

-

-

Crystallization and Isolation:

-

After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours to ensure complete salt formation and to maximize crystal precipitation.

-

Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials. Causality: A cold solvent is used to minimize the dissolution of the desired product during washing.

-

-

Drying:

-

Dry the purified solid under vacuum at a low temperature (e.g., 40-50°C) to a constant weight.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of synthesized this compound is critical. This involves a combination of spectroscopic and chromatographic techniques. While specific, published spectra for this exact compound are scarce, its expected spectral characteristics can be predicted based on its constituent parts and data from analogous compounds.

Spectroscopic Analysis (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like D₂O, the propyl group would show characteristic signals: a triplet around 0.9 ppm (CH₃), a sextet around 1.6 ppm (CH₂), and a triplet around 2.9 ppm (CH₂-N). The N-H protons would exchange with D₂O and thus might not be visible.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The propyl group carbons would appear at approximately 11 ppm (CH₃), 20 ppm (CH₂), and 50 ppm (CH₂-N). The oxalate carbons are expected to resonate around 162-165 ppm.[8]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The spectrum would be dominated by strong bands corresponding to the oxalate anion, typically a strong, broad absorption around 1600-1650 cm⁻¹ (asymmetric C=O stretch) and another band around 1300-1340 cm⁻¹ (symmetric C=O stretch).[9] N-H stretching vibrations from the propylhydrazinium cation would be expected in the 3100-3300 cm⁻¹ region.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the base peak would correspond to the protonated propylhydrazine cation [C₃H₁₀N₂ + H]⁺ with an m/z of 75.1. In negative mode, the oxalate anion [C₂H₂O₄ - H]⁻ would be observed at an m/z of 89.0.

Chromatographic Purity Assessment: HPLC-DAD

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) is a robust approach for assessing purity and monitoring degradation. The following protocol is based on methods developed for related hydrazine oxalate derivatives.[10]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 15:85 v/v). Causality: This mobile phase composition is typical for retaining and eluting small, polar molecules like propylhydrazine and oxalate on a C18 column.

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Injection Volume: 10 - 25 µL.

-

Detection: DAD detection at a wavelength where the oxalate or any chromophoric impurities absorb (e.g., 210-240 nm).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column from particulates.

-

-

Analysis:

-

Inject the prepared sample. The propylhydrazine cation and oxalate anion will likely have different retention times. Purity is determined by the area percentage of the main peaks relative to any impurity peaks.

-

Analytical Workflow Diagram

Caption: Workflow for HPLC-DAD purity analysis.

Potential Biological Activities and Drug Development Applications

While specific studies on this compound are limited, the broader class of hydrazine and hydrazone derivatives is a rich source of pharmacologically active compounds.[11][12][13] This suggests that this compound could serve as a valuable precursor or lead compound in drug discovery programs.

Established Activities of Hydrazine Derivatives:

-

Antimicrobial & Antimycobacterial: Hydrazide-hydrazones are well-known for their activity against various bacteria and mycobacteria.[11][14] The famous anti-tuberculosis drug, Isoniazid, is a prime example.[14]

-

Anticonvulsant & Antidepressant: Certain hydrazine derivatives act as monoamine oxidase (MAO) inhibitors, which can increase the levels of neurotransmitters in the brain, leading to antidepressant effects.[11] Their structures have also been explored for anticonvulsant properties.[14]

-

Anticancer: Many hydrazine-containing compounds have demonstrated significant anti-proliferative and antitumoral activity against various cancer cell lines.[12][14]

-

Anti-inflammatory & Analgesic: The hydrazone scaffold is present in compounds that exhibit potent anti-inflammatory and analgesic effects.[14]

The propyl group in this compound provides a lipophilic character that can influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, which are critical considerations in drug design. Researchers can use this compound as a starting material to synthesize more complex hydrazones by reacting it with various aldehydes and ketones, thereby creating libraries of novel compounds for biological screening.

Potential Research Pathways Diagram

Caption: Potential applications of this compound in drug discovery.

Safe Handling, Storage, and Stability

Proper handling and storage are paramount for maintaining the integrity of this compound and ensuring laboratory safety.

-

Handling: Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[15] Keeping it in a dark place is also recommended to prevent potential photolytic degradation.[16]

-

Stability: Hydrazine derivatives can be susceptible to oxidation.[10] Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life, especially for long-term storage. The oxalate salt form is generally more stable than the free base.

Conclusion and Future Directions

This compound, CAS 56884-75-4, is a chemical compound with significant potential for synthetic and medicinal chemistry. While direct research on this specific salt is not abundant, a strong foundation of knowledge on related hydrazine and oxalate compounds allows for the development of robust protocols for its synthesis and analysis. Its true value lies in its utility as a building block for creating novel hydrazone libraries, which have a high probability of yielding compounds with diverse and potent biological activities. Future research should focus on synthesizing and screening such libraries to uncover specific therapeutic applications for derivatives of this compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound CAS#: 56884-75-4 [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 56884-75-4|Propylhydrazine xoxalate|BLD Pharm [bldpharm.com]

- 5. Hit2Lead | this compound | CAS# 56884-75-4 | MFCD00043288 | BB-4034715 [hit2lead.com]

- 6. scielo.org.za [scielo.org.za]

- 7. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 12. researchgate.net [researchgate.net]

- 13. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 14. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. citchem.com [citchem.com]

- 16. 6629-60-3|Ethylhydrazine oxalate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis and Purification of Propylhydrazine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylhydrazine and its salts, such as the oxalate form, are important building blocks in organic synthesis, particularly in the pharmaceutical industry.[1][2] The precise control over their synthesis and purity is paramount for the successful development of active pharmaceutical ingredients (APIs). This guide details a robust methodology for the preparation of propylhydrazine oxalate, focusing on the alkylation of hydrazine followed by salt formation and subsequent purification.

PART 1: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the N-alkylation of hydrazine with a propyl halide to form propylhydrazine, followed by the precipitation of the oxalate salt by reacting it with oxalic acid.

Step 1: N-Alkylation of Hydrazine

The core of this synthesis is the nucleophilic substitution reaction between hydrazine and a propyl halide (e.g., 1-bromopropane or 1-iodopropane). Hydrazine, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide.

Causality Behind Experimental Choices:

-

Choice of Hydrazine Form: Hydrazine is most commonly used as its hydrate (N₂H₄·H₂O) due to its reduced flammability and explosive nature compared to anhydrous hydrazine.[3] Hydrazine hydrates are considered less toxic and should be used whenever possible.[3]

-

Reaction Solvent: A polar protic solvent, such as ethanol, is often employed to facilitate the dissolution of the hydrazine hydrate and the alkyl halide, promoting the Sₙ2 reaction.

-

Control of Over-Alkylation: A common challenge in hydrazine alkylation is the potential for di- and tri-alkylation, leading to a mixture of products.[4] To favor mono-alkylation, a significant excess of hydrazine is typically used. This statistical control ensures that the alkyl halide is more likely to encounter an unreacted hydrazine molecule than a mono-alkylated one.

-

Temperature Control: The reaction is often performed at a controlled temperature to manage the exothermic nature of the reaction and to minimize side reactions.

Visualizing the Synthesis Pathway:

Caption: Synthesis pathway of this compound.

Step 2: Oxalate Salt Formation

Once the alkylation is complete, the crude propylhydrazine is converted to its oxalate salt. This serves two primary purposes: it stabilizes the often-volatile freebase and facilitates purification through crystallization.

Causality Behind Experimental Choices:

-

Choice of Oxalic Acid: Oxalic acid is a dicarboxylic acid that readily forms crystalline salts with hydrazines.[5][6] The resulting oxalate salt often has well-defined crystalline properties, making it suitable for purification by recrystallization.

-

Stoichiometry: The reaction between propylhydrazine and oxalic acid is an acid-base reaction. The stoichiometry is critical to ensure the complete conversion to the desired salt form. Depending on the desired salt, the molar ratio of hydrazine to oxalic acid can be adjusted. For dihydrazinium oxalate, a 2:1 molar ratio of hydrazine hydrate to oxalic acid is used.[5]

-

Solvent for Precipitation: The choice of solvent for the salt formation is crucial for achieving high yields of the precipitated salt. A solvent in which the this compound has low solubility at cooler temperatures is ideal. Ethanol or a mixture of ethanol and water is commonly effective.

Experimental Protocol: Synthesis of this compound

Safety First: Hydrazine and its derivatives are toxic, corrosive, and potential carcinogens.[3][7][8][9] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (nitrile or chloroprene), and safety goggles.[3][9] An eyewash station and safety shower should be readily accessible.[9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a solution of hydrazine hydrate (e.g., 5 molar equivalents) in ethanol.

-

Addition of Alkyl Halide: While stirring, add 1-bromopropane (1 molar equivalent) dropwise from the dropping funnel. Maintain the reaction temperature at a gentle reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkyl halide is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess hydrazine and solvent under reduced pressure. The remaining residue contains the crude propylhydrazine.

-

Salt Formation: Dissolve the crude propylhydrazine in ethanol. In a separate flask, prepare a saturated solution of oxalic acid (e.g., 1.1 molar equivalents) in ethanol.

-

Precipitation: Slowly add the oxalic acid solution to the propylhydrazine solution with vigorous stirring. The this compound will precipitate out of the solution.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

PART 2: Purification of this compound

The purity of the final product is critical for its intended application. Recrystallization is the most common and effective method for purifying this compound.

Causality Behind Experimental Choices:

-

Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For hydrazone and related compounds, hot ethanol is often a suitable choice.[10] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective.[10]

-

Cooling Rate: A slow cooling rate promotes the formation of large, well-defined crystals, which tend to exclude impurities more effectively. Rapid cooling can lead to the trapping of impurities within the crystal lattice.

-

Washing: After filtration, washing the crystals with a small amount of cold recrystallization solvent helps to remove any residual mother liquor containing dissolved impurities.

Experimental Protocol: Recrystallization of this compound

-

Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol. The solution should be saturated.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can enhance the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small portion of cold ethanol, and dry them thoroughly under vacuum to remove any residual solvent.

Visualizing the Purification Workflow:

Caption: Recrystallization workflow for this compound.

PART 3: Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

| Analytical Technique | Purpose | Expected Results |

| Melting Point | Assess purity and identity. | A sharp melting point close to the literature value indicates high purity. |

| ¹H and ¹³C NMR Spectroscopy | Confirm the chemical structure. | The spectra should show the characteristic peaks corresponding to the propyl and oxalate moieties. |

| Infrared (IR) Spectroscopy | Identify functional groups. | Characteristic absorptions for N-H, C-H, and C=O bonds should be present. |

| Elemental Analysis | Determine the elemental composition. | The experimental percentages of C, H, N, and O should be in close agreement with the calculated values for C₅H₁₂N₂O₄. |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity. | A single major peak should be observed, with the area percentage indicating the purity level. |

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and purification of this compound. By understanding the chemical principles behind each step and adhering to strict safety protocols, researchers can reliably produce this important chemical intermediate with high purity. The provided protocols and characterization methods serve as a self-validating system to ensure the quality and integrity of the final product, which is essential for its application in research and drug development.

References

- 1. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. d-nb.info [d-nb.info]

- 5. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 6. scielo.org.za [scielo.org.za]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. researchgate.net [researchgate.net]

Propylhydrazine Oxalate: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

Propylhydrazine, a versatile and reactive building block in organic synthesis, offers a pathway to a diverse array of heterocyclic compounds and other valuable molecular architectures. When stabilized as its oxalate salt, it provides a convenient and effective reagent for various chemical transformations. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, delves into the core mechanistic principles governing the reactivity of propylhydrazine oxalate. By understanding the intricate interplay of its nucleophilic hydrazine moiety and the catalytic role of the oxalate counter-ion, chemists can unlock its full potential in the synthesis of complex molecules. This document moves beyond simple procedural outlines to provide a deeper understanding of the causality behind experimental choices, empowering the reader to rationally design and optimize synthetic routes.

Introduction to this compound: A Reagent Profile

This compound is the salt formed from the reaction of propylhydrazine and oxalic acid. In this form, the volatile and reactive liquid propylhydrazine is converted into a more stable, crystalline solid, which enhances its shelf-life and simplifies handling.[1][2][3] The true reactive species in most organic reactions is the propylhydrazine itself, which can be liberated in situ. The oxalate counter-ion is not merely a spectator; it can play a crucial role as an acid catalyst, particularly in reactions that are acid-promoted.[4]

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₅H₁₂N₂O₄ |

| Molecular Weight | 164.16 g/mol |

| Appearance | Crystalline solid[1] |

| CAS Number | 56884-75-4[5] |

Spectroscopic Data (Propylhydrazine)

-

Mass Spectrometry (EI): Key fragments (m/z) include 74 (M+), 45, 43, 41, 31.[6] The molecular ion peak at m/z 74 corresponds to the propylhydrazine molecule. The fragmentation pattern is characteristic of alkylhydrazines, involving cleavage of the C-C and C-N bonds.

Core Mechanisms of Action

The utility of this compound in organic synthesis stems primarily from the nucleophilic character of the hydrazine functional group. The presence of two nitrogen atoms, each with a lone pair of electrons, makes hydrazine and its derivatives potent nucleophiles. The terminal nitrogen (NH₂) is generally the more reactive nucleophilic center.

Nucleophilic Addition to Carbonyl Compounds: The Formation of Hydrazones

A fundamental reaction of propylhydrazine is its condensation with aldehydes and ketones to form propylhydrazones.[7] This reaction is a cornerstone of its utility, as the resulting hydrazones are often key intermediates in subsequent transformations.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The terminal nitrogen of propylhydrazine attacks the electrophilic carbonyl carbon.

-

Proton Transfer and Dehydration: A series of proton transfers is followed by the elimination of a water molecule to yield the stable C=N double bond of the hydrazone.

The oxalate counter-ion can facilitate this process by acting as a proton source to activate the carbonyl group, thereby increasing its electrophilicity.

Caption: General scheme for the formation of a propylhydrazone from propylhydrazine and a carbonyl compound.

The Fischer Indole Synthesis: A Gateway to Indole Scaffolds

The Fischer indole synthesis is a powerful and widely used method for constructing the indole ring system, a prevalent motif in pharmaceuticals and natural products.[8][9] The reaction involves the acid-catalyzed cyclization of an aryl- or alkylhydrazone. This compound is a suitable precursor for the synthesis of N-propylindoles.

The generally accepted mechanism proceeds as follows:

-

Hydrazone Formation: Propylhydrazine reacts with an aldehyde or ketone to form the corresponding propylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form (an "ene-hydrazine").

-

[8][8]-Sigmatropic Rearrangement: Under acidic conditions (provided by the oxalate), the ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement, which forms a new C-C bond.

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.

-

Elimination of Ammonia: The final step is the elimination of ammonia to yield the aromatic indole ring.

The use of oxalic acid as a catalyst in Fischer indole synthesis has been shown to be effective, suggesting that this compound is a well-suited reagent for this transformation, providing both the hydrazine component and the necessary acid catalyst in a single molecule.[4]

Caption: Key stages in the Fischer indole synthesis using a propylhydrazone intermediate.

Synthesis of Pyrazoles: Construction of a Five-Membered Heterocycle

Propylhydrazine is a key building block for the synthesis of pyrazoles, a class of five-membered aromatic heterocycles with diverse biological activities.[7][10] The most common route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent.

The mechanism involves a sequence of condensation and dehydration steps:

-

Initial Condensation: One of the nitrogen atoms of propylhydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom then attacks the remaining carbonyl group in an intramolecular fashion.

-

Dehydration: Elimination of a molecule of water from the cyclic intermediate leads to the formation of the aromatic pyrazole ring.

The regioselectivity of the reaction (i.e., the position of the propyl group on the pyrazole ring) is dependent on the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of how this compound can be employed in organic synthesis. These are based on established procedures for analogous hydrazine salts and should be adapted and optimized for specific substrates.

Synthesis of 1-Propyl-2-phenylindole via Fischer Indole Synthesis

This protocol describes the synthesis of an N-propylindole from this compound and acetophenone.

Materials:

-

This compound

-

Acetophenone

-

Glacial acetic acid

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and acetophenone (1.1 eq).

-

Add glacial acetic acid to the flask to serve as the solvent and an additional acid catalyst.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting materials are consumed, cool the reaction mixture to room temperature.

-

Carefully neutralize the acetic acid by the slow addition of a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-propyl-2-phenylindole.

Causality of Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent that is sufficiently polar to dissolve the reactants and as an acid catalyst to promote both hydrazone formation and the subsequent cyclization.

-

Excess Acetophenone: A slight excess of the ketone can help to drive the initial hydrazone formation to completion.

-

Sodium Bicarbonate Quench: Neutralizes the acidic reaction medium, allowing for the extraction of the basic indole product into an organic solvent.

Synthesis of a 1-Propyl-3,5-disubstituted Pyrazole

This protocol outlines the synthesis of a pyrazole from this compound and a 1,3-diketone.

Materials:

-

This compound

-

1,3-Diketone (e.g., acetylacetone)

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of this compound (1.0 eq) in a minimal amount of water to the flask.

-

Stir the reaction mixture at room temperature. The reaction is often exothermic.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate to yield the crude pyrazole.

-

Purify the product by recrystallization or column chromatography if necessary.

Safety and Handling

This compound, like other hydrazine derivatives, should be handled with care due to its potential toxicity.[11][12]

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[8]

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and metal oxides, as these can lead to vigorous or explosive reactions.[8][12]

Spill and Waste Disposal:

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.

-

Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[4]

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the synthetic organic chemist. Its stability as a salt simplifies handling, while the in situ generation of propylhydrazine and the catalytic potential of the oxalate counter-ion provide an efficient means to access a variety of important molecular scaffolds. A thorough understanding of its fundamental mechanisms of action, particularly in the context of hydrazone formation, the Fischer indole synthesis, and pyrazole synthesis, allows for the rational design of synthetic strategies and the efficient construction of complex molecules. As with all reactive chemical reagents, adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.

References

- 1. This compound | 56884-75-4 [m.chemicalbook.com]

- 2. This compound CAS#: 56884-75-4 [m.chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 5. calpaclab.com [calpaclab.com]

- 6. Hydrazine, propyl- | C3H10N2 | CID 42007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arxada.com [arxada.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 11. nexchem.co.uk [nexchem.co.uk]

- 12. integraclear.com [integraclear.com]

Propylhydrazine Oxalate: A Comprehensive Technical Guide to Solubility and Stability for Pharmaceutical Development

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a viable therapeutic agent is paved with rigorous scientific investigation. Among the most fundamental of these investigations is the thorough characterization of a compound's physicochemical properties. Propylhydrazine oxalate, a molecule of interest for various therapeutic applications, is no exception. Its efficacy, safety, and manufacturability are intrinsically linked to its behavior in various chemical environments. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in common solvents, offering a foundational understanding for researchers, scientists, and drug development professionals. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes established principles of organic chemistry, data from homologous compounds, and provides robust, field-proven methodologies for the empirical determination of these critical parameters.

This compound is an organic salt formed from the reaction of propylhydrazine with oxalic acid. Its structure, combining a nucleophilic hydrazine moiety with a dicarboxylic acid, dictates its chemical reactivity and physical properties. A thorough understanding of its solubility is paramount for formulation development, enabling the rational selection of solvent systems for oral, parenteral, or topical delivery. Equally critical is the assessment of its stability, as degradation can lead to loss of potency and the formation of potentially toxic impurities. This guide will delve into the theoretical underpinnings of this compound's solubility and stability, and provide detailed, actionable protocols for their experimental determination.

I. Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a key consideration in formulation design. As an oxalate salt, this compound is expected to exhibit significant polarity, influencing its solubility in various solvents.

Theoretical Considerations and Inferences from Homologous Compounds

The principle of "like dissolves like" provides a foundational framework for predicting solubility. This compound, with its ionic character (hydrazinium and oxalate ions) and the presence of polar N-H and O-H functional groups, is anticipated to be most soluble in polar protic solvents that can engage in hydrogen bonding and solvate the ions effectively. Its solubility is expected to decrease in polar aprotic solvents and be minimal in nonpolar solvents.

While quantitative data for this compound is scarce, information on homologous compounds offers valuable insights. For instance, butylhydrazine oxalate is reported to be soluble in water at a concentration of 0.1 g/10 mL and is also soluble in alcohols[1]. Given that propylhydrazine has a shorter alkyl chain than butylhydrazine, it is reasonable to infer that this compound would exhibit similar or even slightly higher solubility in polar solvents. Furthermore, dihydrazinium oxalate is described as being colorless and soluble in water[2][3].

Qualitative Solubility Assessment

Based on these principles and available data on related compounds, a qualitative solubility profile can be predicted:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Soluble to Freely Soluble | The high polarity and hydrogen bonding capacity of these solvents can effectively solvate the hydrazinium and oxalate ions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Sparingly Soluble to Soluble | These solvents have high dielectric constants and can solvate cations well, but are less effective at solvating anions through hydrogen bonding compared to protic solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Slightly Soluble | Lower polarity compared to DMSO and DMF, resulting in reduced ability to overcome the lattice energy of the salt. |

| Nonpolar | Toluene, Hexane, Dichloromethane | Insoluble | The nonpolar nature of these solvents cannot effectively solvate the ionic components of this compound. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, empirical determination is essential. The following protocol outlines a robust method for quantifying the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of common pharmaceutical solvents at a specified temperature (e.g., 25 °C and 37 °C).

Materials:

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, DMF)

-

Scintillation vials or sealed glass tubes

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Develop and validate a stability-indicating HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be performed using a UV detector at a wavelength where this compound has significant absorbance.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the diluted sample solutions into the HPLC system and determine the concentration of this compound based on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for the experimental determination of this compound solubility.

II. Stability Profile of this compound

Understanding the stability of this compound is crucial for defining its shelf-life, storage conditions, and identifying potential degradation products that may impact its safety and efficacy. The hydrazine and oxalate moieties are both susceptible to specific degradation pathways.

Potential Degradation Pathways

-

Oxidation: Hydrazines are known to be susceptible to oxidation, which can be catalyzed by metal ions and is influenced by pH. The primary products of hydrazine oxidation are typically nitrogen gas and water. However, under certain conditions, other byproducts may form. The presence of atmospheric oxygen can promote this degradation.

-

Hydrolysis: While the hydrazine group itself is not directly hydrolyzed, if it were to form a hydrazone (for example, by reaction with a carbonyl-containing excipient), the resulting C=N bond would be susceptible to hydrolysis, particularly under acidic conditions.

-

Thermal Degradation: Oxalate salts can undergo thermal decomposition. For instance, calcium oxalate monohydrate decomposes in distinct steps, losing water first, followed by the loss of carbon monoxide and then carbon dioxide at higher temperatures[4][5]. This compound may exhibit its own characteristic thermal decomposition profile.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The specific photochemical stability of this compound needs to be experimentally determined.

Factors Influencing Stability

-

pH: The stability of hydrazines is often pH-dependent, with degradation rates sometimes increasing in alkaline solutions.

-

Temperature: As with most chemical reactions, degradation rates are expected to increase with temperature.

-

Light: Exposure to light can be a significant factor in the degradation of photosensitive compounds.

-

Presence of Oxidizing Agents and Metal Ions: These can catalyze the oxidation of the hydrazine moiety.

Diagram of Factors Affecting this compound Stability:

Caption: Key environmental factors influencing the degradation pathways of this compound.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the major degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation (in solution): Heat the stock solution at an elevated temperature (e.g., 80 °C) for a defined period.

-

Thermal Degradation (solid state): Expose the solid this compound to dry heat in an oven (e.g., 80 °C).

-

Photolytic Degradation: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis:

-

At appropriate time intervals, withdraw samples from each stress condition.

-

Neutralize the acidic and alkaline samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC-PDA or HPLC-MS method. The use of a PDA detector allows for the assessment of peak purity, while an MS detector can provide valuable information on the molecular weight of degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound under each stress condition.

-

Identify and characterize the major degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

III. Analytical Methodologies for Quantification

Accurate and precise analytical methods are the cornerstone of solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, excipients, and degradation products.

Key Considerations for Method Development:

-

Column: A reversed-phase C18 or C8 column is typically a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the mobile phase should be optimized to ensure good peak shape and resolution.

-

Detection: UV detection at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Gradient Elution: A gradient elution program may be necessary to separate the parent compound from all potential degradation products within a reasonable run time.

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Detection Limit (LOD)

-

Quantitation Limit (LOQ)

-

Robustness

IV. Conclusion and Recommendations

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific, publicly available quantitative data is limited, the principles outlined, along with the detailed experimental protocols, empower researchers to generate the necessary data for informed decision-making in the drug development process.

Key Recommendations:

-

Prioritize Experimental Determination: Due to the lack of extensive literature data, the experimental determination of solubility and stability should be a primary focus in the early stages of development.

-

Employ Validated, Stability-Indicating Methods: The use of robust and validated analytical methods is non-negotiable for obtaining reliable data.

-

Consider Formulation Strategies: The solubility data will directly inform the selection of appropriate formulation strategies to ensure adequate drug delivery.

-

Establish Appropriate Storage Conditions: The stability data will be critical in defining the recommended storage conditions (temperature, humidity, and light protection) to ensure the quality, safety, and efficacy of the final drug product.

By adhering to the principles and methodologies presented in this guide, researchers and drug development professionals can build a solid foundation of physicochemical knowledge for this compound, thereby mitigating risks and accelerating its path toward clinical and commercial success.

V. References

-

Vulcanchem. (n.d.). Butylhydrazine oxalate - 6629-62-5. Retrieved from --INVALID-LINK--

-

Vulcanchem. (n.d.). (1-Methyl-3-phenylpropyl)hydrazine oxalate - 17598-98-0. Retrieved from --INVALID-LINK--

-

CP Lab Safety. (n.d.). This compound, 90% Purity, C5H12N2O4, 100 mg. Retrieved from --INVALID-LINK--

-

BLD Pharm. (n.d.). 56884-75-4|Propylhydrazine xoxalate. Retrieved from --INVALID-LINK--

-

P&S Chemicals. (n.d.). Product information, this compound salt. Retrieved from --INVALID-LINK--

-

Govindarajan, S., et al. (2014). Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure of Dihydrazinium Oxalate. South African Journal of Chemistry, 67, 52-55.

-

ResearchGate. (2013). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. Retrieved from --INVALID-LINK--

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from --INVALID-LINK--

-

Philips. (n.d.). Thermal Analysis. Retrieved from --INVALID-LINK--

-

AiFChem. (n.d.). 56884-75-4 | Propylhydrazine xoxalate. Retrieved from --INVALID-LINK--

-

LabSolutions. (n.d.). This compound salt. Retrieved from --INVALID-LINK--

-

PubChem. (n.d.). Butylhydrazine oxalate. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). TGA thermogram of poly(2,2-dimethyl-1,3-propylene oxalate). Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (2015). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Journal of Chromatographic Science, 53(8), 1358–1365.

-

Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 221-228.

-

Balmer, M. E., & Sulzberger, B. (1999). Atrazine Degradation in Irradiated Iron/Oxalate Systems: Effects of pH and Oxalate. Environmental Science & Technology, 33(14), 2418–2424.

-

University of Massachusetts Lowell. (n.d.). Thermal Analysis. Retrieved from --INVALID-LINK--

-

Khan, A., et al. (2012). Stability indicating RP-HPLC method for simultaneous determination of piroxicam and ofloxacin in binary combination. Pakistan Journal of Pharmaceutical Sciences, 25(3), 575-582.

-

El-Ragehy, N. A., Badawey, A. M., & El Khateeb, S. Z. (2002). Stability indicating methods for assay of mequitazine in presence of its degradate. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 121–137.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from --INVALID-LINK--

-

Hit2Lead. (n.d.). This compound | CAS# 56884-75-4. Retrieved from --INVALID-LINK--

-

Al-Janabi, A. F. (2020). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 13(1), 215-221.

-

BLD Pharm. (n.d.). 6629-60-3|Ethylhydrazine oxalate. Retrieved from --INVALID-LINK--

References

A Comprehensive Technical Guide to the Thermal Decomposition of Propylhydrazine Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylhydrazine and its derivatives are gaining prominence in medicinal chemistry, particularly as components in novel therapeutics like PROTACs (Proteolysis Targeting Chimeras) for histone deacetylase (HDAC) inhibition.[1] Understanding the thermal stability and decomposition pathways of propylhydrazine salts, such as propylhydrazine oxalate, is paramount for ensuring safety, predicting shelf-life, and defining storage conditions during drug development and manufacturing. This guide provides a detailed examination of the thermal decomposition of this compound, outlining the theoretical basis, experimental methodologies for characterization, and the practical implications for pharmaceutical sciences.

Introduction: The Significance of Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques are a cornerstone of pharmaceutical research and quality control, offering critical insights into the physical and chemical properties of active pharmaceutical ingredients (APIs) and excipients. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for characterizing the thermal behavior of materials, which is essential for ensuring product quality, stability, and efficacy.[2][3] For energetic materials and hydrazine derivatives, which includes this compound, thermal analysis is also a critical safety assessment tool.[4][5][6]

This compound, a salt formed from the reaction of propylhydrazine and oxalic acid, is a compound of interest due to the versatile applications of hydrazine derivatives in drug discovery.[1][7][8] The thermal decomposition of this salt is a complex process involving multiple stages, including dehydration, salt dissociation, and the breakdown of the individual components. A thorough understanding of these processes is crucial for safe handling and formulation development.

Theoretical Framework: Anticipated Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a multi-step pathway, influenced by the inherent properties of both the propylhydrazine cation and the oxalate anion. While specific experimental data for this compound is not extensively published, the decomposition can be predicted based on the known behavior of similar hydrazinium salts and oxalates.[9][10][11][12]

A plausible decomposition sequence is as follows:

-

Initial Dissociation: Upon heating, the salt is likely to dissociate into its constituent acid and base in the melt phase: (CH₃CH₂CH₂NH₂NH₃)₂C₂O₄ (s) ⇌ 2 CH₃CH₂CH₂NHNH₂ (l) + H₂C₂O₄ (l)

-

Decomposition of Components: Subsequently, both propylhydrazine and oxalic acid will undergo decomposition. Hydrazine and its derivatives are known to decompose into nitrogen, ammonia, and hydrogen.[13][14][15][16] Oxalic acid decomposes to carbon dioxide, carbon monoxide, and water.[17]

-

Secondary Reactions: The decomposition products may further react with each other, leading to a complex mixture of gaseous products.

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Characterization: A Methodological Approach

A combination of thermoanalytical techniques is essential for a comprehensive understanding of the thermal decomposition of this compound.

Key Analytical Techniques

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] This technique is crucial for identifying the temperature ranges of decomposition steps and quantifying the mass loss at each stage.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[3][18] It provides information on melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic nature of the reactions).[4][19]

-

Evolved Gas Analysis (EGA): EGA techniques, such as hyphenated TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR), identify the chemical composition of the gaseous products evolved during decomposition.[12][17][20]

Experimental Protocols

Protocol 1: TGA-DSC Analysis of this compound

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or platinum TGA/DSC pan.

-

Instrument Setup:

-

Place the sample pan in the TGA/DSC instrument.

-

Use an empty pan as a reference.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset temperature of decomposition and the percentage mass loss for each decomposition step.

-

Analyze the DSC curve to identify melting endotherms and decomposition exotherms, and to calculate the enthalpy of these transitions.

-

The following diagram outlines the experimental workflow for TGA-DSC analysis.

Caption: Experimental workflow for TGA-DSC analysis.

Protocol 2: Evolved Gas Analysis using TGA-FTIR

-

Instrumental Coupling: Interface the gas outlet of the TGA instrument to the gas cell of an FTIR spectrometer via a heated transfer line (maintained at ~200-250 °C to prevent condensation of evolved gases).

-

TGA Program: Follow the same TGA program as described in Protocol 1.

-

FTIR Data Collection: Continuously collect FTIR spectra of the evolved gases throughout the TGA run.

-

Data Analysis:

-

Generate a Gram-Schmidt plot, which shows the total infrared absorbance versus time/temperature, to correlate with the TGA mass loss steps.[17]

-

Identify the specific gases evolved at each decomposition stage by comparing the collected IR spectra with reference spectral libraries (e.g., for H₂O, CO₂, CO, NH₃).

-

Anticipated Results and Data Interpretation

The thermal analysis of this compound is expected to reveal a multi-step decomposition profile.

| Temperature Range (°C) | TGA Event | DSC Event | Evolved Gases (from EGA) | Interpretation |

| 100 - 150 | Initial minor mass loss | Endotherm | Water (if hydrated) | Loss of water of crystallization. |

| 150 - 200 | Significant mass loss | Endotherm followed by Exotherm | Propylhydrazine, Oxalic Acid | Melting and initial dissociation of the salt. |

| 200 - 350 | Major mass loss | Sharp Exotherm | N₂, NH₃, H₂O, CO₂, CO | Decomposition of propylhydrazine and oxalic acid. |

| > 350 | Gradual mass loss | Broad Exotherm | Hydrocarbon fragments | Breakdown of the propyl group. |

Table 1: Predicted Thermal Analysis Data for this compound.

The TGA curve would likely show distinct steps corresponding to the loss of water (if present), followed by the decomposition of the organic moieties. The DSC curve would indicate the melting point and the exothermic nature of the decomposition, which is characteristic of many hydrazine-based energetic materials.[6][21] Evolved gas analysis would confirm the identity of the decomposition products, providing direct evidence for the proposed decomposition pathway.[12][17]

Safety Considerations

Hydrazine and its derivatives are toxic and potentially carcinogenic.[22][23][24][25] this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.[26] Avoid inhalation of dust and contact with skin and eyes. Due to the energetic nature of the decomposition, experiments should be conducted on a small scale, especially during initial characterization.

Conclusion and Future Directions

The thermal decomposition of this compound is a complex process that can be effectively characterized using a combination of TGA, DSC, and EGA techniques. A thorough understanding of its thermal behavior is critical for the safe handling, storage, and formulation of this compound in pharmaceutical applications. Further research could involve kinetic studies to determine the activation energy of decomposition, which would provide deeper insights into its stability and reaction mechanism.[5][9][13][27] Such data is invaluable for predicting the shelf-life and ensuring the safety and efficacy of potential drug candidates containing the propylhydrazine moiety.

References

- 1. n-Propylhydrazine hydrochloride () for sale [vulcanchem.com]

- 2. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials | Scientific.Net [scientific.net]

- 5. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 6. mrzgroup.umd.edu [mrzgroup.umd.edu]

- 7. biorxiv.org [biorxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. kinetics.nsc.ru [kinetics.nsc.ru]

- 11. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. ntrs.nasa.gov [ntrs.nasa.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thermal Decomposition of Hydrazine | Semantic Scholar [semanticscholar.org]

- 17. s4science.at [s4science.at]

- 18. Thermal Analysis in the Pharmaceutical Industry - TA Instruments [tainstruments.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. setaramsolutions.com [setaramsolutions.com]

- 22. reddit.com [reddit.com]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

- 24. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 25. apps.dtic.mil [apps.dtic.mil]

- 26. arxada.com [arxada.com]

- 27. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate – Oriental Journal of Chemistry [orientjchem.org]

Propylhydrazine Oxalate: A Versatile Reagent for the Synthesis of Novel N-Propylated Heterocyclic Compounds

A Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract